molecular formula C19H26N6O B11929238 Aftin-5

Aftin-5

Cat. No.: B11929238
M. Wt: 354.4 g/mol
InChI Key: HYFZLABHJHEEFS-CQSZACIVSA-N
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Description

Aftin-5 is a small molecule known as an Amyloid-β Forty-Two Inducer. It is primarily used in research related to Alzheimer’s disease due to its ability to selectively increase the production of the amyloid-β 42 peptide. This peptide is a significant component in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aftin-5 is a synthetic compound with the molecular formula C19H26N6O and a molecular weight of 354.45 g/mol . The synthesis involves the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Substitution Reactions: The core structure undergoes substitution reactions to introduce the isopropyl and N-methylanilino groups.

    Final Assembly: The final product is obtained by coupling the substituted purine with a butan-1-ol derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Aftin-5 primarily undergoes the following types of reactions:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, particularly at the purine core.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted purine compounds .

Scientific Research Applications

Aftin-5 has several applications in scientific research, particularly in the study of Alzheimer’s disease:

Mechanism of Action

Aftin-5 exerts its effects by interacting with specific proteins involved in the production of amyloid-β peptides. The primary molecular targets include:

Comparison with Similar Compounds

Aftin-5 is part of a family of compounds known as Amyloid-β Forty-Two Inducers. Similar compounds include:

This compound is unique due to its specific and potent ability to increase amyloid-β 42 production while decreasing amyloid-β 38 levels, making it a valuable tool in Alzheimer’s disease research .

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1

InChI Key

HYFZLABHJHEEFS-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C

Origin of Product

United States

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